2-(4-Ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid

Description

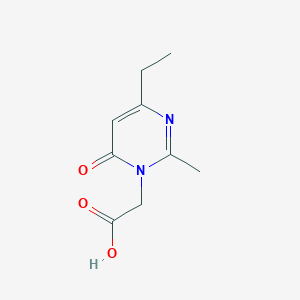

2-(4-Ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid is a pyrimidine derivative featuring a substituted six-membered aromatic ring with an oxygen atom at position 6 and acetic acid moiety at position 1. The ethyl and methyl substituents at positions 4 and 2, respectively, contribute to its unique physicochemical and biological properties. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of enzyme inhibitors and small-molecule therapeutics targeting metabolic or inflammatory pathways .

Properties

Molecular Formula |

C9H12N2O3 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

2-(4-ethyl-2-methyl-6-oxopyrimidin-1-yl)acetic acid |

InChI |

InChI=1S/C9H12N2O3/c1-3-7-4-8(12)11(5-9(13)14)6(2)10-7/h4H,3,5H2,1-2H3,(H,13,14) |

InChI Key |

JYWKBJGNZZKOLD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=O)N(C(=N1)C)CC(=O)O |

Origin of Product |

United States |

Biological Activity

2-(4-Ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Synthesis

The compound features a pyrimidine ring structure, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions, including the formation of the pyrimidine moiety through condensation reactions followed by acetic acid derivatization. Detailed synthetic routes can vary depending on the specific substituents used during the reaction.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Various studies have demonstrated its effectiveness against both bacterial and fungal strains. For instance, compounds with similar structures have shown significant activity against pathogens such as Escherichia coli and Staphylococcus aureus .

- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation. Research suggests that it may induce apoptosis in cancer cells through specific molecular pathways .

- Anti-inflammatory Effects : Preliminary studies indicate that it may reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

The biological effects of this compound are mediated through various mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby disrupting the growth of pathogens or cancer cells.

- Receptor Modulation : It might interact with cellular receptors, influencing signaling pathways that regulate cell growth and survival.

- Oxidative Stress Induction : By promoting oxidative stress within cells, the compound can lead to increased apoptosis in malignant cells.

Case Studies

Several case studies illustrate the biological activity of this compound:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds similar to 2-(4-Ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that derivatives of this compound can induce apoptosis in cancer cells, particularly in leukemia and solid tumors. For instance, a derivative was shown to inhibit cell proliferation in acute myeloid leukemia (AML) models, indicating a promising avenue for cancer treatment .

Mechanism of Action

The mechanism by which this compound exerts its effects is believed to involve the inhibition of specific enzymes or receptors associated with disease pathways. This interaction may modulate cellular signaling pathways, leading to desired therapeutic outcomes .

Agricultural Applications

Pesticide Development

Due to its structural characteristics, this compound has been explored as a potential pesticide. Compounds with similar pyrimidine structures have shown effectiveness in controlling pests and diseases in crops. Preliminary studies suggest that this compound could enhance crop resistance to fungal infections .

Herbicide Potential

Additionally, the compound's ability to inhibit certain plant growth regulators positions it as a candidate for herbicide formulation. Research into its selective toxicity towards weeds while being non-toxic to crops could lead to the development of safer agricultural practices .

Material Science

Polymer Additives

In material science, this compound can be utilized as an additive in polymer formulations. Its unique chemical properties may enhance the thermal stability and mechanical strength of polymers, making it valuable in producing high-performance materials .

Case Studies and Data Tables

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(4-Ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid are best understood through comparison with analogous pyrimidine derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

*Note: The molecular formula of the target compound is inferred as C₉H₁₂N₂O₃ (MW 208.21) based on structural analogs .

Key Comparative Insights

Substituent Effects on Physicochemical Properties: Aliphatic vs. Steric Hindrance: The cyclobutyl group in CAS 2092808-10-9 introduces steric bulk, which may reduce enzymatic binding affinity compared to the smaller ethyl group in the target compound . Polarity: The methoxy groups in CAS 1420794-89-3 increase polarity, likely affecting solubility and metabolic stability relative to the target compound .

Synthetic Utility :

- Compounds with simpler substituents (e.g., 2,4-dimethyl in CAS 1410714-81-6) are easier to synthesize and purify, making them preferred for high-throughput screening .

- Discontinued analogs (e.g., CAS 2098049-06-8) highlight challenges in scalability or stability, underscoring the need for robust substituent selection .

Applications in Drug Discovery :

- The target compound’s balance of lipophilicity and molecular weight (~208–210 g/mol) aligns with Lipinski’s Rule of Five, making it favorable for oral bioavailability in preclinical studies .

- Aromatic derivatives (e.g., CAS 1105193-75-6) may be more suited for targeting enzymes with hydrophobic binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.